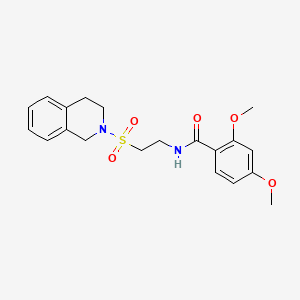
N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2,4-dimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of 2,4-dimethoxy-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide, also known as N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2,4-dimethoxybenzamide:
Anticancer Research
This compound has shown potential in anticancer research due to its ability to inhibit certain cancer cell lines. The presence of the tetrahydroisoquinoline (THIQ) moiety is significant, as THIQ derivatives have been studied for their cytotoxic effects against various cancer cells. The sulfonyl group enhances the compound’s ability to interact with biological targets, making it a promising candidate for developing new anticancer agents .
Neuroprotective Agents
The THIQ structure is known for its neuroprotective properties. Compounds containing this moiety have been investigated for their potential to protect neurons from oxidative stress and neurodegenerative conditions such as Alzheimer’s and Parkinson’s diseases. The dimethoxybenzamide component may further enhance these protective effects by modulating specific neural pathways .
Antioxidant Activity
Research has indicated that compounds with the THIQ scaffold can exhibit significant antioxidant activity. This is crucial for preventing cellular damage caused by free radicals. The antioxidant properties of this compound could be harnessed in developing treatments for diseases where oxidative stress plays a key role, such as cardiovascular diseases and diabetes .
Antibacterial and Antifungal Applications
The compound’s structure suggests potential antibacterial and antifungal activities. The sulfonyl group is known to enhance the antimicrobial properties of various compounds. This makes it a candidate for developing new antibiotics or antifungal agents, especially in the face of rising antibiotic resistance .
Cardiovascular Research
Compounds containing the THIQ moiety have been studied for their cardiovascular effects, including vasodilation and anti-hypertensive properties. The specific structure of this compound could be beneficial in developing new treatments for hypertension and other cardiovascular conditions by targeting specific receptors or enzymes involved in blood pressure regulation .
Anti-inflammatory Agents
The anti-inflammatory potential of this compound is another area of interest. The THIQ structure has been associated with anti-inflammatory effects, which could be useful in treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. The dimethoxybenzamide component may further enhance these effects by interacting with inflammatory pathways .
Enzyme Inhibition
This compound may act as an inhibitor for various enzymes, including those involved in metabolic pathways and disease processes. Enzyme inhibition is a crucial mechanism in drug development, and the specific structure of this compound could be tailored to inhibit enzymes related to specific diseases, providing a targeted therapeutic approach .
Drug Delivery Systems
The unique structure of this compound makes it a potential candidate for use in drug delivery systems. Its ability to interact with biological membranes and its stability could be leveraged to develop novel delivery mechanisms for other therapeutic agents, improving their efficacy and reducing side effects .
These applications highlight the diverse potential of 2,4-dimethoxy-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide in various fields of scientific research. Each application area offers a unique opportunity for further exploration and development.
If you have any specific questions or need more detailed information on any of these applications, feel free to ask!
Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs 4-Hydroxy-2-quinolones: syntheses, reactions and fused heterocycles 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline Synthesis, characterization, antioxidant, and antibacterial activities
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-2,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-26-17-7-8-18(19(13-17)27-2)20(23)21-10-12-28(24,25)22-11-9-15-5-3-4-6-16(15)14-22/h3-8,13H,9-12,14H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZAPRHQPMLXAIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NCCS(=O)(=O)N2CCC3=CC=CC=C3C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2,4-dimethoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

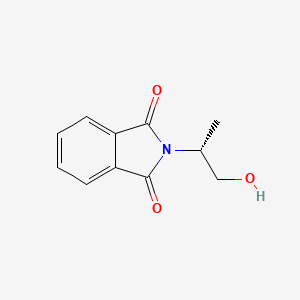

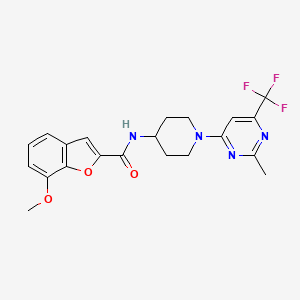
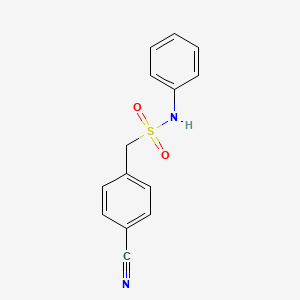
![N-(4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thiazol-2-yl)-4-fluorobenzamide](/img/structure/B2510056.png)

![5-oxo-N-(1-phenylethyl)-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2510064.png)
![3,4-difluoro-N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2510067.png)
methylidene}-2,3-dihydropyridin-3-one](/img/structure/B2510068.png)
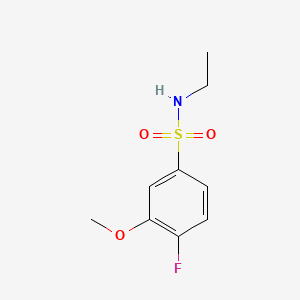
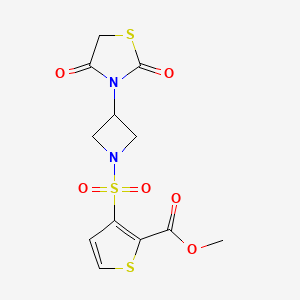

![1-[4-Phenyl-4-(4-propan-2-ylpiperidine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2510073.png)
![(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B2510074.png)